Scrovalentinoside

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

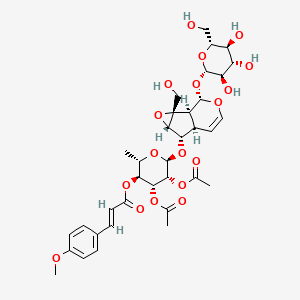

Scrovalentinoside is a natural product found in Scrophularia nodosa and Scrophularia auriculata with data available.

科学研究应用

Anti-Inflammatory Properties

Scrovalentinoside has demonstrated significant anti-inflammatory effects in various experimental models. A study revealed that it reduced edema induced by oxazolone and sheep red blood cells, indicating its potential as an anti-inflammatory agent in treating conditions characterized by excessive inflammation . The compound was shown to inhibit the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interferon-gamma (IFN-γ), interleukins (IL-1β, IL-2, IL-4), leukotriene B4 (LTB4), and nitric oxide (NO) while having no effect on the anti-inflammatory cytokine IL-10 .

Table 1: Summary of Anti-Inflammatory Effects of this compound

| Study | Model | Dosage | Key Findings |

|---|---|---|---|

| In vivo (mice) | 0.5 mg/ear for oxazolone; 10 mg/kg for sheep RBCs | Reduced edema and cell infiltration; inhibited lymphocyte proliferation |

Antimicrobial Activity

The antimicrobial properties of this compound have been explored through various studies. The hydroalcoholic extract of Scrophularia striata, which contains this compound, was evaluated for its effectiveness in healing pressure wounds in patients with spinal cord injuries. The study found that patients treated with this extract exhibited a higher rate of complete wound healing compared to control groups . This suggests that this compound may play a role in enhancing wound healing through its antimicrobial effects.

Table 2: Clinical Trial Results on Wound Healing

| Group | Treatment | Complete Healing Rate by Day 10 | Notes |

|---|---|---|---|

| Experimental 1 | SHE + phenytoin | 63% | Combined treatment |

| Experimental 2 | SHE + SHE | 100% | Highest efficacy |

| Control | Phenytoin + phenytoin | 27% | Standard treatment |

| Placebo | Eucerin + phenytoin | 0% | No healing observed |

Anticancer Effects

Research has indicated that this compound exhibits potential anticancer properties. In studies involving various cancer cell lines, extracts containing this compound showed cytotoxic effects, particularly in leukemia and breast cancer cells. For example, one study demonstrated that extracts from Scrophularia lucida inhibited tumor growth in animal models, suggesting that this compound may contribute to this effect through mechanisms such as apoptosis induction and cell cycle arrest .

Table 3: Anticancer Activity of this compound

常见问题

Basic Research Questions

Q. What spectroscopic methods are most reliable for identifying Scrovalentinoside in plant extracts, and how are they validated?

- Methodological Answer : this compound is primarily identified using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) . MS provides molecular weight and fragmentation patterns, while ¹H- and ¹³C-NMR elucidate structural details (e.g., glycosidic linkages and iridoid backbone). Validation involves comparing spectral data with published reference values (e.g., Giner et al., 1998 used MS and NMR to confirm this compound in Scrophularia lucida . To ensure reproducibility, cross-check parameters (e.g., solvent systems, NMR frequencies) against studies on related iridoids like koelzioside .

Q. How can researchers optimize extraction protocols for this compound to maximize yield and purity?

- Methodological Answer : Use a factorial experimental design to test variables:

- Solvents : Polar solvents (e.g., methanol, ethanol) for iridoid solubility.

- Temperature : Mild heating (40–60°C) to avoid degradation.

- Extraction time : 6–12 hours for exhaustive extraction.

Validate protocols using HPLC-DAD or LC-MS to quantify this compound yield. Document parameters rigorously to enable replication (e.g., particle size of plant material, solvent-to-solid ratio) .

Q. What are the key challenges in isolating this compound from co-occurring metabolites, and how are they addressed?

- Methodological Answer : Co-elution with structurally similar iridoids (e.g., aucubin or harpagoside) is common. Solutions include:

- Chromatographic techniques : Use reverse-phase HPLC with gradient elution (e.g., C18 columns, acetonitrile/water mobile phases).

- Prep-TLC or Column Chromatography : Silica gel or Sephadex LH-20 for preliminary separation.

Confirm purity via melting point analysis and NMR peak integration (>95% purity threshold) .

Advanced Research Questions

Q. How do researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Discrepancies (e.g., anti-inflammatory vs. cytotoxic effects) may arise from:

- Experimental models : Differences in cell lines (e.g., RAW264.7 vs. HepG2) or animal species.

- Dosage ranges : Validate dose-response curves and compare EC₅₀ values.

- Purity : Impurities (e.g., polyphenols) may confound results.

Address contradictions by replicating studies under standardized conditions and performing meta-analyses of published data .

Q. What computational and experimental strategies are used to elucidate this compound’s mechanism of action?

- Methodological Answer :

- Molecular docking : Screen against targets (e.g., NF-κB, COX-2) using software like AutoDock Vina.

- Transcriptomics/Proteomics : Compare gene/protein expression profiles in treated vs. untreated cells (e.g., RNA-seq, 2D-DIGE).

- Pharmacological inhibition assays : Use selective inhibitors (e.g., SB203580 for p38 MAPK) to validate pathways.

Cross-reference findings with structurally analogous iridoids to identify conserved mechanisms .

Q. How can researchers design comparative studies to evaluate this compound’s efficacy against synthetic analogs or other natural iridoids?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs with modifications to the iridoid core or glycosidic groups.

- Biological assays : Use parallel in vitro models (e.g., antioxidant: DPPH assay; anti-inflammatory: TNF-α ELISA).

- Statistical analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare means.

Report results in comparative tables (see Table 1) and discuss pharmacokinetic parameters (e.g., bioavailability, logP) .

Q. Guidance for Addressing Methodological Gaps

- Reproducibility : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail experimental protocols, including raw data deposition in repositories .

- Data Contradictions : Use systematic reviews (e.g., PRISMA framework) to contextualize divergent findings and propose consensus models .

属性

分子式 |

C35H44O18 |

|---|---|

分子量 |

752.7 g/mol |

IUPAC 名称 |

[(2S,3S,4R,5R,6S)-4,5-diacetyloxy-6-[[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl]oxy]-2-methyloxan-3-yl] (E)-3-(4-methoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C35H44O18/c1-15-27(50-22(40)10-7-18-5-8-19(44-4)9-6-18)29(47-16(2)38)30(48-17(3)39)34(46-15)51-28-20-11-12-45-32(23(20)35(14-37)31(28)53-35)52-33-26(43)25(42)24(41)21(13-36)49-33/h5-12,15,20-21,23-34,36-37,41-43H,13-14H2,1-4H3/b10-7+/t15-,20+,21+,23+,24+,25-,26+,27-,28-,29+,30+,31-,32-,33-,34-,35+/m0/s1 |

InChI 键 |

BARAUATXLYPTGX-MLFNGFKZSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)OC(=O)C)OC(=O)C)OC(=O)C=CC6=CC=C(C=C6)OC |

手性 SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]3C=CO[C@H]([C@@H]3[C@@]4([C@H]2O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC(=O)C)OC(=O)C)OC(=O)/C=C/C6=CC=C(C=C6)OC |

规范 SMILES |

CC1C(C(C(C(O1)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)OC(=O)C)OC(=O)C)OC(=O)C=CC6=CC=C(C=C6)OC |

同义词 |

6-O-(2'',3''-di-O-acetyl-4''-O-p-methoxycinnamoyl)-alpha-L-rhamnopyranosyl catapol scrovalentinoside |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。